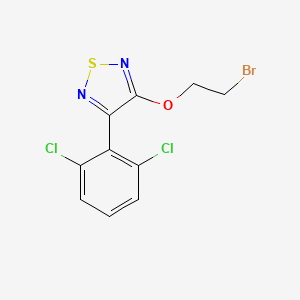
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a benzyloxycarbonyl-protected amine. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid typically involves several steps:
Formation of the Boronic Acid Intermediate: This can be achieved through the reaction of phenylboronic acid with appropriate protecting groups and substituents.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid can undergo various types of chemical reactions:
Suzuki-Miyaura Coupling: This is a key reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and boronic acid functional groups.
Substitution Reactions: The benzyloxycarbonyl group can be substituted under appropriate conditions to introduce other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would modify the functional groups present on the molecule.
Aplicaciones Científicas De Investigación
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The benzyloxycarbonyl group serves as a protecting group for the amine, preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar coupling reactions.
Pinacol Boronic Esters: Used as intermediates in organic synthesis.
4-((N-Boc-amino)methyl)phenylboronic acid: Another boronic acid derivative with a different protecting group.
Uniqueness
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid is unique due to its specific combination of functional groups, which allows for selective reactions and protection of the amine group
Propiedades
Fórmula molecular |
C17H20BNO4 |
|---|---|
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
[4-[2-[methyl(phenylmethoxycarbonyl)amino]ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H20BNO4/c1-19(17(20)23-13-15-5-3-2-4-6-15)12-11-14-7-9-16(10-8-14)18(21)22/h2-10,21-22H,11-13H2,1H3 |
Clave InChI |
JPABPGPWRGJJBA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CCN(C)C(=O)OCC2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methoxy-4-[(3-pyridinylmethyl)sulfanyl]aniline](/img/structure/B8409964.png)
![7-cyanomethyl-5-oxo-5H-[1]-benzopyrano[2,3-b]pyridine](/img/structure/B8409967.png)
![1-[3-Bromo-5-(3-hydroxypropyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B8409972.png)






![2-[1,2,4-Triazolo(4,3-a)pyridin-3-ylmercapto]ethanol](/img/structure/B8410014.png)
![6-Phenyl-imidazo[1,5-d]-as-triazine-4(3H)-thione](/img/structure/B8410026.png)



